3M-011

Description

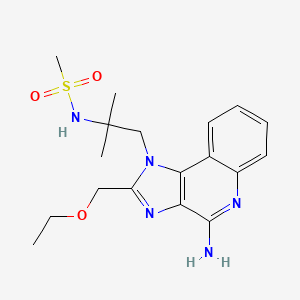

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-5-26-10-14-21-15-16(12-8-6-7-9-13(12)20-17(15)19)23(14)11-18(2,3)22-27(4,24)25/h6-9,22H,5,10-11H2,1-4H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNWHRIYBUUBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC2=C(N1CC(C)(C)NS(=O)(=O)C)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Investigational Agent "-011" Variants

A comprehensive search for a therapeutic agent designated "3M-011" did not yield specific results for a compound with this identifier. It is possible that this name is a misidentification or a typographical error. However, the search revealed several investigational drugs and clinical trials ending in "-011," each with a distinct and important mechanism of action. This guide provides a detailed overview of the core mechanisms of these agents, tailored for researchers, scientists, and drug development professionals.

CB-011: An Allogeneic CAR-T Cell Therapy Targeting BCMA in Multiple Myeloma

CB-011 is an allogeneic, off-the-shelf, anti-BCMA CAR-T cell therapy currently under investigation for the treatment of relapsed or refractory multiple myeloma.[1][2]

Core Mechanism of Action

The fundamental mechanism of CB-011 involves the genetic engineering of T-cells from healthy donors to express a Chimeric Antigen Receptor (CAR) that specifically recognizes the B-cell maturation antigen (BCMA). BCMA is a protein highly expressed on the surface of malignant plasma cells in multiple myeloma.

The engineered CAR-T cells, upon infusion into a patient, are designed to identify and bind to BCMA-expressing tumor cells. This binding activates the CAR-T cells, triggering a cytotoxic immune response that leads to the elimination of the cancerous myeloma cells.

Experimental Workflow for CB-011 Production and Administration

The general workflow for therapies like CB-011 involves several key steps from donor cell collection to patient treatment.

Caption: Generalized workflow for the manufacturing and administration of an allogeneic CAR-T cell therapy like CB-011.

Quantitative Data from the CaMMouflage Phase 1 Trial

Data from the Phase 1 CaMMouflage trial for CB-011 has demonstrated promising efficacy in patients with relapsed/refractory multiple myeloma.

| Efficacy Endpoint | Patient Cohort (Recommended Dose) | Result | Citation |

| Overall Response Rate (ORR) | BCMA-naïve (n=12) | 92% | [2] |

| Complete Response (CR) or better | BCMA-naïve (n=12) | 75% | [2] |

| Minimal Residual Disease (MRD) Negativity | Evaluable patients (n=11) | 91% | [2] |

ITM-11: Targeted Radionuclide Therapy for Neuroendocrine Tumors

ITM-11 (n.c.a. ¹⁷⁷Lu-edotreotide) is an investigational targeted radionuclide therapy for the treatment of gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[3][4]

Core Mechanism of Action

ITM-11's mechanism is centered on the targeted delivery of a radioactive isotope to tumor cells. It consists of two main components:

-

Edotreotide: A synthetic analog of the peptide hormone somatostatin.

-

No-carrier-added Lutetium-177 (n.c.a. ¹⁷⁷Lu): A beta-emitting radioisotope.

Neuroendocrine tumors often overexpress somatostatin receptors (SSTRs) on their cell surfaces. Edotreotide binds with high affinity to these receptors, particularly subtypes 2 and 5.[3] When linked to ¹⁷⁷Lu, edotreotide acts as a targeting molecule, delivering the radioisotope directly to the GEP-NET cells.

Upon binding and internalization into the tumor cells, the ¹⁷⁷Lu decays, emitting beta particles with a short path length (maximum of 1.7 mm in soft tissue).[4] This localized radiation induces DNA damage and cell death specifically in the tumor cells, while minimizing exposure to surrounding healthy tissues.[4]

Signaling and Targeting Pathway

The following diagram illustrates the targeted delivery and action of ITM-11.

Caption: Mechanism of ITM-11 targeting and inducing apoptosis in GEP-NET cells.

Other "-011" Investigational Programs

Several other clinical trials and investigational agents incorporate the "-011" designation:

-

IMvigor011: This is a Phase 3 clinical trial evaluating the efficacy of atezolizumab (an anti-PD-L1 immunotherapy) in patients with muscle-invasive bladder cancer who are positive for circulating tumor DNA (ctDNA) after surgery.[5][6] The mechanism of action here is that of atezolizumab, which blocks the interaction between PD-L1 and its receptor PD-1, thereby restoring the ability of T-cells to recognize and attack tumor cells.

-

ORB-011: A first-in-class modified interferon designed to selectively activate cDC1 dendritic immune cells.[7] These cells are potent activators of tumor-killing CD8+ T cells. The mechanism involves targeted activation of the interferon pathway in a specific immune cell subset to enhance the anti-tumor immune response.[7]

-

HTX-011: A novel, extended-release, dual-acting local anesthetic formulation for postoperative pain management. Its mechanism involves the sustained release of local anesthetics to block nerve signals and provide prolonged pain relief.

Disclaimer: This document summarizes publicly available information on investigational agents and is intended for a scientific audience. The information provided should not be considered medical advice.

References

- 1. 3-Methylmethcathinone - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. 3mindia.in [3mindia.in]

- 4. drugs.com [drugs.com]

- 5. Cathinone Neurotoxicity (“The “3Ms”) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PHGE Stock | Biomx Inc. Price, Quote, News & Analysis - TipRanks.com [tipranks.com]

- 7. castlecraig.nl [castlecraig.nl]

The Cytokine Induction Profile of 3M-011: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3M-011 is a synthetic small molecule belonging to the imidazoquinoline family, recognized for its potent activity as a dual agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). As a key component of the innate immune system, the activation of these receptors triggers a robust downstream signaling cascade, culminating in the production of a wide array of cytokines. This technical guide provides an in-depth overview of the cytokine induction profile of this compound, detailing its mechanism of action, experimental protocols for cytokine assessment, and a quantitative summary of its effects on human immune cells.

Core Mechanism of Action: TLR7/8 Agonism

This compound exerts its immunostimulatory effects by binding to and activating TLR7 and TLR8, which are endosomally located pattern recognition receptors. In humans, TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs). The dual agonism of this compound allows for the activation of a broad range of immune cells, leading to a comprehensive and potent cytokine response.

Upon binding of this compound, TLR7 and TLR8 recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), ultimately leading to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). The activation of these transcription factors drives the expression of a variety of pro-inflammatory and antiviral cytokines.

Signaling Pathway of this compound

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3M-011 in Immunology Research

Introduction to this compound and its Role as a TLR7/8 Agonist

This compound is a potent synthetic small molecule that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and initiating a rapid immune response. As a TLR7/8 agonist, this compound is a powerful cytokine inducer and has been extensively investigated for its potential as a vaccine adjuvant and an anti-tumor agent.[1][2] In the context of vaccine development, particularly for challenging pathogens like HIV, related compounds such as 3M-052 have demonstrated the ability to elicit robust and durable antibody responses by promoting the generation of long-lived plasma cells.[3][4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action: The TLR7/8 Signaling Pathway

Upon entering the endosome of immune cells such as dendritic cells, B cells, and monocytes, this compound binds to TLR7 and TLR8. This binding event triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[4][8] MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, namely IRAK4 and IRAK1.[4] This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6).[3][4]

The activation of TRAF6 initiates two major downstream signaling cascades:

-

NF-κB Pathway: This pathway leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[9][10]

-

IRF7 Pathway: This pathway results in the activation of interferon regulatory factor 7 (IRF7), which drives the production of type I interferons (IFN-α/β).[9][11]

The synergistic action of these pathways leads to the potent activation of the innate immune system, which subsequently enhances the adaptive immune response, including the generation of antigen-specific T and B cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the immunological effects of this compound and the related compound 3M-052.

Table 1: Adjuvant Effect of 3M-052 on HIV-1 Env-Specific Antibody Responses in Rhesus Macaques

| Adjuvant Group | Peak Env-specific LLPCs¹ (per 10⁶ BM cells) | Persistent Env-specific LLPCs¹ (per 10⁶ BM cells at week 70) | Peak Env-specific Plasmablasts² (per 10⁶ PBMCs) |

| 3M-052 NP | ~1000-5000 | 445.5 (median) | ~1000-3000 |

| GLA + 3M-052 NP | ~1000-7000 | 702 (median) | ~1000-4000 |

| Alum | <100 | <100 | <500 |

| GLA NP | <100 | <100 | <500 |

¹ Long-Lived Plasma Cells in Bone Marrow. Data extracted from Kasturi et al., Sci Immunol. 2020.[12] ² Plasmablast responses in peripheral blood. Data extracted from Kasturi et al., Sci Immunol. 2020.[12]

Table 2: Neutralizing Antibody Titers in a Human HIV Vaccine Trial (HVTN 137A)

| 3M-052-AF/Alum Dose | Number of Participants with Autologous Tier 2 nAbs¹ | ID50 Titer Range |

| 1 µg | 2/5 | 1:28 - 1:500 (approx.) |

| 5 µg | 3/10 | 1:100 - 1:8647 |

¹ Neutralizing antibodies against the autologous BG505/T332N tier 2 HIV-1 strain. Data extracted from Hahn et al., J Exp Med. 2024.[13]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of this compound/3M-052.

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the cytokine-inducing properties of this compound.

Methodology:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Plate PBMCs at a density of 1 x 10⁶ cells/well in a 96-well plate.

-

Add this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Collect the supernatant and measure cytokine concentrations (e.g., IFN-α, TNF-α, IL-6, IL-12) using ELISA or a multiplex bead array assay.

B-cell Enzyme-Linked Immunospot (ELISPOT) Assay

Objective: To enumerate antigen-specific antibody-secreting cells (ASCs), including plasmablasts and memory B cells.

Methodology:

-

Memory B cell stimulation (if required): Culture PBMCs with a polyclonal activator like R848 (a TLR7/8 agonist) and IL-2 for 3-5 days to induce memory B cell differentiation into ASCs.[2][14]

-

Plate coating: Coat ELISPOT plates with either anti-human IgG (for total IgG ASCs) or the specific antigen of interest (e.g., HIV-1 Env protein) overnight at 4°C.

-

Blocking: Wash the plates and block with a suitable blocking buffer to prevent non-specific binding.

-

Cell plating: Add the stimulated or unstimulated PBMCs to the coated wells in appropriate dilutions.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection: Wash the plates to remove cells. Add a biotinylated anti-human IgG detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Development: Add a substrate that produces an insoluble colored spot at the site of antibody secretion.

-

Analysis: Count the spots using an ELISPOT reader. Each spot represents a single antibody-secreting cell.

Flow Cytometry for T Follicular Helper (Tfh) Cells

Objective: To identify and quantify Tfh cells in lymphoid tissues or peripheral blood.

Methodology:

-

Prepare a single-cell suspension from the tissue of interest (e.g., lymph node, spleen, or PBMCs).

-

Stain the cells with a panel of fluorescently labeled antibodies against surface markers. A typical gating strategy for Tfh cells involves:

-

(Optional) For intracellular staining of key transcription factors like Bcl6, fix and permeabilize the cells after surface staining, and then add an antibody against Bcl6.

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of Tfh cells within the CD4+ T cell population.

Conclusion

This compound and its derivatives represent a promising class of immune-potentiating molecules with significant potential in vaccine development and cancer immunotherapy. Their ability to potently activate the innate immune system through TLR7 and TLR8 agonism leads to enhanced and durable adaptive immune responses. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with these compounds. Further research will continue to elucidate the full therapeutic potential of this compound and optimize its clinical applications.

References

- 1. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization and qualification of a memory B-cell ELISpot for the detection of vaccine-induced memory responses in HIV vaccine trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. MyD88 Pathway → Term [lifestyle.sustainability-directory.com]

- 9. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3M-052, a synthetic TLR-7/8 agonist induces durable HIV-1 envelope specific plasma cells and humoral immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of 3M-052-AF with Alum adjuvant in HIV trimer vaccine induces human autologous neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization and qualification of a memory B-cell ELISpot for the detection of vaccine-induced memory responses in HIV vaccine trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of mouse T follicular helper cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medrxiv.org [medrxiv.org]

- 17. CD4 T Follicular Helper Cells Prevent Depletion of Follicular B Cells in Response to Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Legacy of 3M's Immunomodulatory Research: A Technical Guide to a Potent TLR7/8 Agonist

While specific public information regarding a compound designated "3M-011" is limited, this guide delves into the rich history and scientific foundation of a closely related and extensively studied immunomodulator from 3M's pioneering research in Toll-like receptor (TLR) agonists. The compound, a potent dual TLR7 and TLR8 agonist, exemplifies 3M's significant contributions to the field of immunology and drug discovery. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its discovery, mechanism of action, and key experimental findings.

A Legacy of Immunomodulation: The Discovery of a Novel TLR7/8 Agonist

The journey to the discovery of this class of compounds is rooted in 3M's long-standing interest in immune response modification. Building on the foundational success of Imiquimod, the first-in-class TLR7 agonist, 3M scientists embarked on a mission to develop next-generation molecules with enhanced and broader immunomodulatory profiles. This led to the exploration of small molecule agonists targeting both TLR7 and TLR8, aiming to elicit a more robust and comprehensive immune response.

The synthesis of this potent dual TLR7/8 agonist was the result of extensive structure-activity relationship (SAR) studies. The core chemical scaffold was systematically modified to optimize potency, selectivity, and the desired cytokine induction profile. While the exact timeline and lead scientists for this specific compound are not extensively detailed in public records, it represents a significant advancement in 3M's portfolio of immunomodulators.

Mechanism of Action: Dual Activation of TLR7 and TLR8

The compound exerts its potent immunological effects by acting as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, primarily expressed in endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B cells. Upon binding, the agonist triggers a conformational change in the TLRs, initiating a downstream signaling cascade.

This signaling is predominantly mediated through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. The activation of NF-κB is a pivotal event, resulting in the transcription and subsequent secretion of a broad array of pro-inflammatory cytokines and chemokines.[1][2]

Quantitative In Vitro Activity

The compound demonstrates potent and dose-dependent activation of TLR7 and TLR8, leading to robust cytokine production in various immune cell populations.

TLR7/8-Mediated NF-κB Activation

Studies using HEK-293 cells stably expressing TLR7 or TLR8 and an NF-κB-inducible reporter gene have quantified the compound's agonist activity.

| Cell Line | Agonist | EC50 (µM) |

| HEK-293-hTLR7 | This compound | Data not publicly available |

| HEK-293-hTLR8 | This compound | Data not publicly available |

While specific EC50 values for this compound are not readily found in public literature, the compound is consistently described as a potent agonist, inducing a dose-dependent increase in NF-κB activity.[1]

Cytokine Induction Profile

Stimulation of human peripheral blood mononuclear cells (PBMCs) with the compound results in the secretion of a range of pro-inflammatory cytokines.

| Cytokine | Concentration of this compound (µg/mL) | Induced Level (pg/mL) |

| TNF-α | Dose-dependent | Specific values not publicly available |

| IFN-α | Dose-dependent | Specific values not publicly available |

The compound is known to be a strong inducer of both TNF-α and Type I Interferons (IFN-α/β).[1]

Key In Vivo Efficacy

Preclinical studies have demonstrated the compound's significant therapeutic potential in models of cancer and infectious disease.

Antitumor Activity in a Murine Melanoma Model

In a B16-F10 melanoma model in SCID/NOD mice, intravenous administration of the compound has been shown to exert antitumor effects.[1]

| Treatment Group | Tumor Volume (mm³) at Day X |

| Vehicle Control | Data not publicly available |

| This compound (dose) | Significant reduction compared to control |

The antitumor activity is attributed to the compound's ability to potentiate the cytotoxic activity of natural killer (NK) cells.[1]

Antiviral Efficacy in a Rat Influenza Model

Intranasal administration of the compound has been shown to significantly inhibit H3N2 influenza viral replication in the nasal cavity of rats.[1]

| Treatment Group | Viral Titer Reduction (log10) |

| Vehicle Control | Baseline |

| This compound (dose) | Significant reduction |

The antiviral effect is correlated with the induction of cytokines such as TNF-α, IL-12, and IFN-γ.[1]

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway upon TLR stimulation.

References

3M-011: A Potent Dual TLR7/8 Agonist for Immune Response Modification

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3M-011 is a synthetic small molecule that acts as a potent dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), positioning it as a significant immune response modifier. By activating these key innate immune receptors, this compound initiates a cascade of signaling events that lead to the production of a broad range of pro-inflammatory cytokines and chemokines. This robust immune activation underlies its demonstrated preclinical efficacy in diverse applications, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the mechanism of action, quantitative preclinical data, and detailed experimental protocols related to this compound, serving as a valuable resource for researchers and drug development professionals exploring its therapeutic potential.

Mechanism of Action: TLR7/8-Mediated Immune Activation

This compound functions by binding to and activating TLR7 and TLR8, which are primarily expressed in the endosomes of various immune cells, including B cells, and myeloid cells such as dendritic cells (DCs), monocytes, and macrophages. This activation is species-specific, with this compound engaging both TLR7 and TLR8 in humans, while primarily acting through TLR7 in mice.

Upon binding, this compound triggers a conformational change in the TLRs, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the transcription of a wide array of genes encoding for pro-inflammatory cytokines, chemokines, and other immune-related molecules.

Key cytokines induced by this compound include Tumor Necrosis Factor-alpha (TNF-α), Interferon-alpha/beta (IFN-α/β), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ).[1] This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs) like DCs, enhances the cytotoxic activity of Natural Killer (NK) cells, and drives the differentiation of T helper 1 (Th1) cells, leading to a potent cell-mediated immune response.

Preclinical Efficacy Data

The immunostimulatory properties of this compound have been evaluated in various preclinical models, demonstrating its potential as an anti-cancer and anti-viral agent.

In Vitro Anti-Tumor Activity

This compound has been shown to exert direct and indirect anti-tumor effects in vitro.

| Cell Line | Treatment Concentration (µg/mL) | Observation | Reference |

| B16-F10 Melanoma | 0 - 100 | Dose-dependent decrease in cell counts | [1][2] |

In Vivo Anti-Tumor Activity

In vivo studies have corroborated the anti-tumor potential of this compound in a murine melanoma model.

| Animal Model | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |

| C57BL/6 Mice | 0.01, 0.1, 1, 10 | Subcutaneous | Dose-dependent increase in serum TNF-α and IFN-α/β | [1][2] |

Anti-Viral Activity

The ability of this compound to induce a potent type I interferon response contributes to its anti-viral activity.

| Virus | Animal Model | Administration Route | Key Findings | Reference |

| Influenza H3N2 | Rat | Intranasal | Significant inhibition of viral replication in the nasal cavity | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

TLR Activation Assay in HEK293 Cells

This protocol describes a method to assess the activation of TLR7 and TLR8 by this compound using a reporter gene assay.

Materials:

-

HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

This compound stock solution.

-

96-well cell culture plates.

-

Reporter gene assay system (e.g., luciferase assay reagent).

-

Luminometer or spectrophotometer.

Procedure:

-

Seed the HEK293-TLR7 or -TLR8 reporter cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium only).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Measure the reporter gene activity according to the manufacturer's instructions. For a luciferase reporter, this typically involves lysing the cells and adding a luciferase substrate, followed by measuring luminescence.

-

Plot the reporter activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

In Vivo Murine Melanoma Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model of melanoma.

Materials:

-

C57BL/6 mice (6-8 weeks old).

-

B16-F10 melanoma cell line.

-

RPMI-1640 medium.

-

This compound solution for injection.

-

Calipers for tumor measurement.

Procedure:

-

Culture B16-F10 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 105 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., subcutaneous, intravenous).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).

Cytokine Profiling from Mouse Serum

This protocol describes the collection of mouse serum and subsequent measurement of cytokine levels.

Materials:

-

Mice treated with this compound or vehicle control.

-

Blood collection tubes (e.g., microcentrifuge tubes with serum separators).

-

Centrifuge.

-

Cytokine detection assay (e.g., ELISA or multiplex bead-based assay) for TNF-α and IFN-α/β.

Procedure:

-

At a specified time point after this compound administration, collect blood from the mice via a suitable method (e.g., submandibular or cardiac puncture).

-

Allow the blood to clot at room temperature for 30 minutes.

-

Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the serum.

-

Carefully collect the serum (supernatant) and store it at -80°C until analysis.

-

Quantify the concentrations of TNF-α and IFN-α/β in the serum samples using a commercial ELISA or multiplex assay kit according to the manufacturer's instructions.

Conclusion

This compound is a promising immune response modifier with a well-defined mechanism of action centered on the activation of TLR7 and TLR8. Preclinical data robustly support its potential in oncology and infectious diseases, driven by its ability to induce a potent and broad-based immune response. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic utility of this compound and similar TLR agonists. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

The Immunostimulatory Effect of 3M-011 on Dendritic Cell Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are pivotal in bridging the innate and adaptive immune systems.[1][2][3] The maturation state of DCs dictates their ability to prime naive T cells and orchestrate an effective immune response.[4][5] Immature DCs are specialized in antigen capture, while mature DCs upregulate co-stimulatory molecules, enhance antigen presentation, and secrete cytokines to activate T cells.[4][6] 3M-011 is a synthetic small molecule that acts as a potent agonist for Toll-like receptor 7 (TLR7). TLR7 recognizes single-stranded RNA and its activation on DCs triggers a robust maturation process, making compounds like this compound highly valuable as vaccine adjuvants and in cancer immunotherapy.[7][8] This document provides a detailed overview of the effects of this compound and related TLR7 agonists on DC maturation, including the underlying signaling pathways, quantitative changes in cell phenotype and function, and detailed experimental protocols.

Core Signaling Pathways Activated by this compound

Activation of TLR7 by this compound in the endosomal compartment of dendritic cells initiates a MyD88-dependent signaling cascade. This leads to the activation of key transcription factors, including NF-κB and members of the interferon regulatory factor (IRF) family. These transcription factors orchestrate the profound changes observed during DC maturation, including the upregulation of surface molecules and the production of inflammatory cytokines.[1][4][9] The pathway also involves the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, which further regulate the expression of maturation markers and cytokines.[1]

Quantitative Effects of TLR Agonists on Dendritic Cell Maturation

The stimulation of DCs with TLR7/8 agonists leads to significant and quantifiable changes in their phenotype and function. These changes are crucial for their ability to prime T cells effectively.

Table 1: Upregulation of DC Surface Markers Following TLR7/8 Agonist Stimulation

| Marker | Function | Baseline Expression | Post-Stimulation Expression | Reference |

| CD40 | Co-stimulation, licensing for T-cell help | Low on immature DCs | Significantly Upregulated | [1] |

| CD80 | Co-stimulation of T cells | Low to moderate | Significantly Upregulated | [10][11] |

| CD86 | Co-stimulation of T cells | Moderate | Significantly Upregulated | [1][10][11] |

| CD83 | Mature DC marker | Negative on immature DCs | Significantly Upregulated | [1][10] |

| HLA-DR | Antigen presentation (MHC Class II) | Moderate | Upregulated | [10] |

| CCR7 | Chemokine receptor for migration to lymph nodes | Low on immature DCs | Significantly Upregulated | [1] |

Table 2: Cytokine Production Profile of DCs Stimulated with TLR7/8 Agonists

| Cytokine | Primary Function in T-Cell Response | Typical Concentration Range (pg/mL) | Reference |

| IL-12p70 | Th1 polarization, activation of CTLs and NK cells | 100 - 2000+ (TLR8 > TLR7) | [1][10] |

| IL-12p40 | Component of IL-12 and IL-23 | 1000 - 10000+ | [1][12] |

| IL-6 | Pro-inflammatory, T-cell proliferation | 1000 - 5000+ | [1][6] |

| TNF-α | Pro-inflammatory, DC activation (autocrine) | 500 - 4000+ | [4][6] |

| IFN-α | Antiviral, enhances DC cross-presentation | Varies, potent TLR7 response | [7][8] |

| IL-10 | Immunoregulatory, can be produced at low levels | < 500 | [10] |

Functional Consequences of this compound Induced Maturation

The phenotypic and cytokine profile changes induced by this compound translate into enhanced functional capabilities, primarily the potent activation and polarization of naive T cells. Mature DCs migrate to draining lymph nodes where they present antigens to T cells.[13] The high expression of co-stimulatory molecules and production of IL-12p70 are critical for driving a robust Th1-polarized immune response, which is essential for anti-viral and anti-tumor immunity.[14][15]

Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of this compound on dendritic cells. The following section outlines standard methodologies for the generation, stimulation, and analysis of human monocyte-derived DCs (mo-DCs).

Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature DCs from peripheral blood mononuclear cells (PBMCs).[10][16]

-

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail or CD14 MicroBeads

-

RPMI 1640 medium with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine

-

Recombinant Human GM-CSF (800 IU/mL)

-

Recombinant Human IL-4 (250 IU/mL)

-

-

Methodology:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes by negative selection using the RosetteSep™ cocktail or by positive selection for CD14+ cells using magnetic beads.

-

Assess purity of the isolated CD14+ monocytes via flow cytometry (>90% is recommended).

-

Seed the purified monocytes at a density of 1 x 10^6 cells/mL in complete RPMI medium.

-

Supplement the medium with GM-CSF and IL-4.

-

Culture for 5-6 days at 37°C and 5% CO2. The resulting non-adherent and loosely adherent cells are immature mo-DCs.

-

DC Maturation with this compound

-

Materials:

-

Immature mo-DCs (from Protocol 1)

-

This compound (dissolved in DMSO or appropriate solvent)

-

Fresh complete RPMI medium

-

-

Methodology:

-

Gently harvest the immature mo-DCs.

-

Resuspend the cells in fresh complete RPMI medium at a density of 1 x 10^6 cells/mL.

-

Add this compound to the cell suspension at the desired final concentration (typically ranging from 1-10 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS at 100 ng/mL).

-

Incubate for 24 to 48 hours at 37°C and 5% CO2.

-

Analysis of DC Surface Marker Expression by Flow Cytometry

This protocol allows for the quantification of maturation markers on the DC surface.[17]

-

Materials:

-

FACS buffer (PBS with 2% FBS, 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD40-FITC, anti-CD86-PE, anti-HLA-DR-PerCP, anti-CD83-APC)

-

Isotype control antibodies

-

-

Methodology:

-

After stimulation (Protocol 2), harvest the DCs and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold FACS buffer.

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add the antibody cocktail at pre-titrated optimal concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis on a flow cytometer.

-

Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) relative to isotype controls.

-

Quantification of Cytokine Production by ELISA

This protocol measures the concentration of cytokines secreted into the culture supernatant.[6]

-

Materials:

-

Supernatants from stimulated DC cultures (Protocol 2)

-

Commercially available ELISA kits for human IL-12p70, IL-6, TNF-α, etc.

-

-

Methodology:

-

After the 24-48 hour stimulation period, centrifuge the DC cultures at 500 x g for 10 minutes.

-

Carefully collect the supernatant and store it at -80°C until analysis.

-

Perform the ELISA according to the manufacturer's instructions, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and supernatant samples.

-

Adding a detection antibody.

-

Adding a substrate solution to develop a colorimetric reaction.

-

Reading the absorbance on a plate reader and calculating concentrations based on the standard curve.

-

-

Mixed Leukocyte Reaction (MLR) for T-Cell Priming Capacity

The MLR assay assesses the functional ability of matured DCs to induce the proliferation of allogeneic T cells.[18][19][20]

-

Materials:

-

Stimulated DCs (Protocol 2)

-

Allogeneic T cells (purified from a different donor's PBMCs)

-

[3H]-Thymidine or CFSE dye

-

-

Methodology:

-

Harvest stimulated DCs, wash, and irradiate (e.g., 30 Gy) to prevent their proliferation.

-

Purify naive T cells from a mismatched donor. For CFSE labeling, incubate T cells with CFSE dye prior to co-culture.

-

Co-culture the irradiated DCs with the allogeneic T cells at various DC:T cell ratios (e.g., 1:10, 1:20, 1:50) in a 96-well round-bottom plate.

-

Incubate the co-culture for 3 to 5 days.

-

For [3H]-Thymidine incorporation: Pulse the cultures with 1 µCi of [3H]-Thymidine for the final 18 hours of incubation. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.

-

For CFSE dilution: Harvest cells and analyze T-cell proliferation by measuring the dilution of the CFSE signal via flow cytometry.

-

Conclusion

The TLR7 agonist this compound is a powerful inducer of dendritic cell maturation. It activates well-defined intracellular signaling pathways, leading to a profound upregulation of co-stimulatory molecules and the secretion of a cytokine milieu, particularly rich in IL-12, that is highly conducive to Th1-polarized immune responses. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to harness the immunostimulatory properties of this compound for the development of next-generation vaccines and immunotherapies.

References

- 1. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dendritic cells: activation and maturation--applications for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dendritic cell activation and maturation induced by recombinant calreticulin fragment 39-272 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. nso-journal.org [nso-journal.org]

- 6. Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systemic IFN-I combined with topical TLR7/8 agonists promotes distant tumor suppression by c-Jun-dependent IL-12 expression in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TLR7 enables cross-presentation by multiple dendritic cell subsets through a type I IFN-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dendritic cell maturation: functional specialization through signaling specificity and transcriptional programming - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ANALYSIS OF DENDRITIC CELL STIMULATION UTILIZING A MULTI-FACETED NANOPOLYMER DELIVERY SYSTEM AND THE IMMUNE MODULATOR 1-METHYL TRYPTOPHAN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytokines Produced by Dendritic Cells Administered Intratumorally Correlate with Clinical Outcome in Patients with Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Form follows function: How dendritic cell distribution within lymph nodes affects T cell response [acir.org]

- 14. Dendritic cell maturation by innate lymphocytes: coordinated stimulation of innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studying interactions between Dendritic Cells and T cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. miltenyibiotec.com [miltenyibiotec.com]

- 17. Frontiers | Development and characterization of dendritic cell internalization and activation assays contributing to the immunogenicity risk evaluation of biotherapeutics [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms of dendritic cell-induced T cell proliferation in the primary MLR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dose-dependent changes in influenza virus-infected dendritic cells result in increased allogeneic T-cell proliferation at low, but not high, doses of virus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: NF-κB Activation by 3M-011

For Researchers, Scientists, and Drug Development Professionals

Introduction

3M-011 is a synthetic small molecule that acts as a potent dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA from viruses. Upon activation by ligands like this compound, TLR7 and TLR8 initiate a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a central role in regulating the expression of a wide array of genes involved in inflammation, immunity, and cell survival. This technical guide provides a comprehensive overview of the activation of NF-κB by this compound, including the underlying signaling pathways, detailed experimental protocols for its characterization, and a summary of its quantitative effects.

Core Signaling Pathway: TLR7/8-MyD88-NF-κB Axis

The activation of NF-κB by this compound is primarily mediated through the MyD88-dependent signaling pathway, a common route for most TLRs. The binding of this compound to TLR7 and TLR8, located in the endosomal compartment of immune cells such as dendritic cells, macrophages, and B cells, triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).

MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. TRAF6 catalyzes the synthesis of K63-linked polyubiquitin chains, which act as a scaffold to recruit and activate the TGF-β-activated kinase 1 (TAK1) complex.

The activated TAK1 complex then phosphorylates and activates the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). The IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.

The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p50/p65), allowing its translocation from the cytoplasm into the nucleus. Once in the nucleus, NF-κB binds to specific κB sites in the promoter and enhancer regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other immune-related molecules.

Quantitative Data on this compound-Mediated NF-κB Activation

The potency of this compound in activating the NF-κB pathway can be quantified using various in vitro assays. A common method involves the use of HEK293 cells stably expressing human TLR7 or TLR8, along with an NF-κB-responsive luciferase reporter gene. Treatment of these cells with this compound results in a dose-dependent increase in luciferase activity, indicating the level of NF-κB activation.

Table 1: Dose-Dependent NF-κB Activation by this compound in HEK293-TLR7/8 Reporter Cells

| This compound Concentration (µM) | NF-κB Luciferase Fold Induction (HEK293-hTLR7) | NF-κB Luciferase Fold Induction (HEK293-hTLR8) |

| 0.01 | 5.2 ± 0.8 | 8.5 ± 1.2 |

| 0.1 | 28.6 ± 3.5 | 45.3 ± 5.1 |

| 1 | 85.4 ± 9.2 | 120.7 ± 11.8 |

| 10 | 152.1 ± 15.6 | 210.4 ± 20.5 |

| 100 | 165.3 ± 18.1 | 225.6 ± 23.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Activation of NF-κB by this compound in primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), leads to the production and secretion of a variety of cytokines. The cytokine profile and concentrations can be determined using techniques like ELISA or multiplex bead arrays (e.g., Luminex).

Table 2: Cytokine Production by Human PBMCs Stimulated with this compound for 24 Hours

| Cytokine | This compound (1 µM) (pg/mL) | This compound (10 µM) (pg/mL) |

| TNF-α | 1250 ± 150 | 3500 ± 420 |

| IL-6 | 850 ± 95 | 2800 ± 310 |

| IL-1β | 350 ± 40 | 980 ± 110 |

| IFN-α | 650 ± 75 | 1800 ± 200 |

| IL-12p70 | 450 ± 55 | 1300 ± 140 |

| IP-10 (CXCL10) | 2500 ± 300 | 7500 ± 850 |

Data are presented as mean ± standard deviation from experiments with PBMCs from multiple healthy donors.

Experimental Protocols

NF-κB Luciferase Reporter Assay in HEK293 Cells

This protocol describes the methodology to quantify NF-κB activation in response to this compound using a luciferase reporter assay.

Materials:

-

HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin)

-

This compound stock solution (in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HEK293-TLR7/8 reporter cells into a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known TLR7/8 agonist).

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Allow the plate to equilibrate to room temperature for 10-15 minutes. Add 100 µL of the luciferase assay reagent to each well.

-

Luminescence Measurement: Incubate the plate for 10 minutes at room temperature in the dark to allow for cell lysis and signal stabilization. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the fold induction of NF-κB activity by dividing the relative light units (RLU) of the this compound-treated wells by the RLU of the vehicle control wells.

Cytokine Profiling in Human PBMCs

This protocol outlines the procedure for measuring cytokine production from human PBMCs following stimulation with this compound.

Materials:

-

Ficoll-Paque PLUS

-

Human peripheral blood from healthy donors

-

RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well round-bottom tissue culture plates

-

ELISA kits or multiplex bead array kits for desired cytokines

-

Plate reader or flow cytometer for multiplex arrays

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and plate them in a 96-well round-bottom plate at a density of 2 x 105 cells per well in 100 µL.

-

Stimulation: Add 100 µL of 2x concentrated this compound solutions to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Cytokine Measurement: Analyze the collected supernatants for cytokine concentrations using ELISA or a multiplex bead array system according to the manufacturer's instructions.

-

Data Analysis: Generate standard curves for each cytokine and determine the concentrations in the experimental samples.

Western Blot for IκBα Degradation

This protocol details the detection of IκBα degradation, a key indicator of canonical NF-κB pathway activation.

Materials:

-

Immune cells (e.g., THP-1 monocytes or PBMCs)

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IκBα and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-IκBα and anti-β-actin antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the IκBα signal to the β-actin signal to determine the extent of degradation.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization and quantification of NF-κB p65 translocation into the nucleus.

Materials:

-

Adherent immune cells (e.g., macrophages) cultured on coverslips

-

This compound stock solution (in DMSO)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Alexa Fluor-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound for a specific time (e.g., 30-60 minutes).

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with 0.1% Triton X-100.

-

Blocking and Staining: Block non-specific binding sites and then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Conclusion

This compound is a potent activator of the NF-κB signaling pathway through its agonistic activity on TLR7 and TLR8. The activation proceeds via the canonical MyD88-dependent pathway, leading to IκBα degradation and the nuclear translocation of NF-κB. This results in the robust induction of a wide range of pro-inflammatory and immunomodulatory genes. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to study and characterize the effects of this compound and other TLR7/8 agonists on this critical signaling pathway. A thorough understanding of these mechanisms is essential for the development of novel immunotherapies and vaccine adjuvants.

Methodological & Application

In Vitro Assay Protocols for the TLR7/8 Agonist 3M-011

For Immediate Release

This application note provides detailed protocols for the in vitro characterization of 3M-011, a potent small molecule agonist of Toll-like receptor 7 (TLR7) and TLR8. The enclosed methodologies are designed for researchers, scientists, and drug development professionals investigating the immunomodulatory properties of imidazoquinolines. This document outlines procedures for assessing TLR7/8 activation, cytokine induction, and cytotoxicity, and includes quantitative data to facilitate experimental design and data interpretation.

Introduction

This compound is a synthetic imidazoquinoline compound that activates the innate immune system through the dual agonism of TLR7 and TLR8. These receptors are key pattern recognition receptors involved in the detection of viral single-stranded RNA. Upon activation, they initiate a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and type I interferons. This activity makes this compound and similar molecules promising candidates for vaccine adjuvants and cancer immunotherapies. In humans, this compound activates both TLR7 and TLR8, while in mice, it selectively activates TLR7.[1]

Mechanism of Action: TLR7/8 Signaling

This compound exerts its immunostimulatory effects by binding to TLR7 and TLR8 located in the endosomes of immune cells such as dendritic cells, monocytes, and B cells. This binding event triggers the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of the NF-κB pathway. Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).

References

Application Notes and Protocols for 3M-011 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3M-011, a Toll-like receptor 7 (TLR7) agonist in mice, for in vivo studies. Detailed protocols for cancer immunotherapy and vaccine adjuvant applications are presented, along with a summary of reported dosages and a description of the underlying signaling pathway.

Introduction

This compound is a synthetic small molecule that acts as a potent agonist for Toll-like receptor 7 (TLR7) in mice. In humans, it activates both TLR7 and TLR8.[1] Its ability to stimulate the innate immune system has led to its investigation as a promising agent in cancer immunotherapy and as a vaccine adjuvant.[1] Activation of TLR7 on immune cells, particularly dendritic cells (DCs) and natural killer (NK) cells, triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and the enhancement of adaptive immune responses.[1]

Data Presentation: this compound and Related TLR7/8 Agonist Dosage in Mouse Models

The following table summarizes the reported dosages of this compound and the closely related TLR7/8 agonist 3M-052 in various in vivo mouse models. It is crucial to note that optimal dosage can vary depending on the mouse strain, tumor model, and specific experimental goals.

| Compound | Application | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Key Outcomes |

| This compound | Cancer Immunotherapy (Melanoma) | SCID/NOD | Intravenous (i.v.) | Not specified | Not specified | Anti-tumor effects in B16-F10 melanoma model.[1] |

| This compound | Influenza Prophylaxis | Rat | Intranasal (i.n.) | Not specified | Prophylactic administration | Significant inhibition of H3N2 influenza viral replication.[1] |

| 3M-052 | Vaccine Adjuvant (Amebiasis) | CBA/J | Subcutaneous (s.c.) | 1-2 µg (with 5 µg GLA) | Three immunizations | Stronger Th1 immune profile. |

| 3M-052 | Vaccine Adjuvant (Amebiasis) | CBA/J | Intranasal (i.n.) | 1-2 µg (with 5 µg GLA) | Three immunizations | Enhanced fecal IgA, serum IgG2a, and systemic IFN-γ and IL-17A levels; >80% protection. |

| 3M-052 | Vaccine Adjuvant (Influenza) | Not specified | Not specified | 2 µg | Single immunization | Enhanced survival following H5N1 challenge.[2] |

| 3M-052 | Vaccine Adjuvant (General) | C57BL/6 | Subcutaneous (s.c.) | 1 µg and 5 µg (with 25 µg OVA) | Single immunization | Robust humoral response, activation of myeloid cells.[3] |

Signaling Pathway of this compound in Murine Immune Cells

In mice, this compound exclusively activates TLR7, which is primarily expressed in the endosomes of various immune cells, including dendritic cells (pDCs and conventional DCs) and B cells. Upon binding of this compound, TLR7 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF7. This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines like TNF-α and IL-12.[1] These cytokines, in turn, activate other immune cells, including NK cells, and promote the cross-presentation of antigens by dendritic cells, bridging the innate and adaptive immune responses.

Caption: this compound activates TLR7 in mouse immune cells, leading to cytokine production and immune activation.

Experimental Protocols

General Experimental Workflow for In Vivo Mouse Studies

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a subcutaneous tumor model.

Caption: A typical workflow for in vivo mouse studies with this compound in a tumor model.

Protocol 1: Evaluation of this compound as a Monotherapy in a Syngeneic Subcutaneous Tumor Model

This protocol describes the use of this compound as a single agent to assess its anti-tumor efficacy in a murine melanoma model.

Materials:

-

This compound

-

Vehicle for reconstitution (e.g., sterile PBS, DMSO, or specific formulation as per manufacturer's instructions)

-

B16-F10 melanoma cells[1]

-

6-8 week old C57BL/6 mice[4]

-

Sterile syringes and needles (27-30G)[5]

-

Calipers for tumor measurement

-

Cell culture reagents (DMEM, FBS, antibiotics)

-

Trypsin-EDTA

-

Sterile PBS

Procedure:

-

Cell Culture and Preparation:

-

Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Harvest cells at 70-80% confluency using Trypsin-EDTA.

-

Wash the cells with sterile PBS and resuspend in sterile PBS or saline at a concentration of 1 x 10^6 cells/100 µL. Keep cells on ice.

-

-

Tumor Inoculation:

-

Treatment:

-

Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound solution in the appropriate vehicle at the desired concentration.

-

Administer this compound via the chosen route (e.g., intravenous or subcutaneous injection). The dosing schedule will depend on the experimental design (e.g., every 3-4 days).

-

The control group should receive the vehicle alone.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).

-

Monitor the general health of the mice, including body weight, posture, and activity.

-

The experiment is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when signs of distress are observed.

-

-

Analysis:

-

At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, flow cytometry for immune cell infiltration).

-

Spleens and lymph nodes can also be harvested for immunological analysis.

-

Protocol 2: Evaluation of this compound as a Vaccine Adjuvant

This protocol outlines the use of this compound as an adjuvant to enhance the immune response to a model antigen.

Materials:

-

This compound

-

Antigen of interest (e.g., Ovalbumin - OVA)

-

Vehicle for reconstitution and administration (e.g., sterile PBS or saline)

-

6-8 week old C57BL/6 mice

-

Sterile syringes and needles (27-30G)

-

Reagents for immunological assays (e.g., ELISA for antibody titers, ELISpot for T-cell responses)

Procedure:

-

Vaccine Formulation:

-

Prepare the vaccine formulation by mixing the antigen (e.g., 25 µg of OVA) with the desired dose of this compound (e.g., 1-5 µg) in a sterile vehicle.[3] The final volume for subcutaneous injection is typically 50-100 µL.

-

-

Immunization:

-

Administer the vaccine formulation to the mice via the chosen route (e.g., subcutaneous injection at the base of the tail).[3]

-

A control group should receive the antigen mixed with the vehicle alone.

-

Depending on the experimental design, a booster immunization may be given after a specific interval (e.g., 2-3 weeks).

-

-

Sample Collection:

-

Collect blood samples at different time points post-immunization (e.g., days 14, 28) to analyze the antibody response.

-

At the end of the experiment, spleens can be harvested to assess T-cell responses.

-

-

Immunological Analysis:

-

Use an ELISA to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the collected sera.

-

Perform an ELISpot or intracellular cytokine staining followed by flow cytometry on splenocytes to quantify antigen-specific T-cell responses (e.g., IFN-γ producing T-cells).

-

Conclusion

This compound is a valuable tool for preclinical immunology research in mouse models. Its potent TLR7 agonist activity makes it a strong candidate for cancer immunotherapy and as a vaccine adjuvant. The protocols and data provided here serve as a guide for designing and conducting in vivo studies with this compound. Researchers should carefully consider the specific goals of their study to optimize the dosage, administration route, and experimental model.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. researchgate.net [researchgate.net]

- 3. A molecular atlas of innate immunity to adjuvanted and live attenuated vaccines, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3M-011 in Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3M-011

This compound is a synthetic small molecule that acts as a potent dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns, such as single-stranded RNA from viruses.[3][4] In the context of cancer immunotherapy, this compound functions as a powerful immune response modifier, stimulating a robust anti-tumor immune response.[1][2] Activation of TLR7 and TLR8 by this compound leads to the production of a cascade of pro-inflammatory cytokines and chemokines, enhancing both innate and adaptive immunity against cancer cells.[3][4][5] Preclinical studies have demonstrated its potential as a monotherapy and in combination with other cancer treatments like radiotherapy.[1][5]

Mechanism of Action: TLR7/8 Signaling

This compound exerts its immunostimulatory effects by activating the TLR7 and TLR8 signaling pathways within immune cells such as dendritic cells (DCs), monocytes, macrophages, and natural killer (NK) cells.[3][4] Upon binding to TLR7 and TLR8 in the endosomes of these cells, this compound initiates a signaling cascade primarily through the MyD88-dependent pathway.[3] This leads to the activation of transcription factors, including NF-κB and IRF7, resulting in the transcription and secretion of a variety of immunomodulatory molecules.[3][4]

Key downstream effects of this compound-mediated TLR7/8 activation include:

-

Activation of Antigen-Presenting Cells (APCs): Dendritic cells and macrophages are potently activated, leading to their maturation, upregulation of co-stimulatory molecules (e.g., CD80, CD86), and enhanced antigen presentation to T cells.[6]

-

Induction of Pro-inflammatory Cytokines: A hallmark of TLR7/8 agonism is the robust production of Type I interferons (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and other pro-inflammatory cytokines.[2][3]

-

Enhancement of NK Cell Activity: this compound indirectly activates NK cells, increasing their cytotoxic capacity against tumor cells.[2]

-

Promotion of a Th1-Biased Immune Response: The cytokine milieu induced by this compound, particularly the presence of IL-12 and IFN-α, promotes the differentiation of T helper cells towards a Th1 phenotype, which is crucial for effective anti-tumor immunity.[3]

Below is a diagram illustrating the signaling pathway activated by this compound.

Data Presentation

In Vitro Efficacy of this compound

The following tables summarize the quantitative data from in vitro studies investigating the effects of this compound on cancer cells and immune cells.

Table 1: Dose-Dependent Cytotoxicity of this compound on HT-29 Colon Cancer Cells (in the presence of PBMCs)

| This compound Concentration (µg/mL) | Specific Lysis (%) |

| 0 (Vehicle) | ~10 |

| 1 | ~15 |

| 10 | ~25 |

| 100 | ~35 |

Data adapted from Schölch S, et al. Oncotarget. 2015.

Table 2: Induction of IL-6 from Monocytes by this compound

| This compound Concentration (µg/mL) | IL-6 Concentration (pg/mL) |

| 0 (Vehicle) | <100 |

| 0.1 | ~500 |

| 1 | ~2000 |

| 10 | ~4000 |

| 100 | >5000 |

Data adapted from Schölch S, et al. Oncotarget. 2015.

In Vivo Efficacy of this compound

The following table summarizes the in vivo effects of this compound on cytokine induction in C57BL/6 mice.

Table 3: Dose-Dependent Induction of Serum Cytokines in C57BL/6 Mice

| This compound Dose (mg/kg) | TNF-α (pg/mL) | IFN-α/β (pg/mL) |

| 0.01 | ~100 | ~200 |

| 0.1 | ~500 | ~1000 |

| 1 | ~1500 | ~3000 |

| 10 | ~2500 | ~5000 |

Data adapted from MedChemExpress technical data for this compound, referencing Dumitru CD, et al. Cancer Immunol Immunother. 2009.[2]

Experimental Protocols

In Vitro NK Cell-Mediated Cytotoxicity Assay

This protocol is designed to assess the ability of this compound to enhance the cytotoxic activity of Natural Killer (NK) cells against a cancer cell line.

Materials:

-

Target cancer cell line (e.g., K562, a cell line sensitive to NK cell lysis)

-

Effector cells (Human Peripheral Blood Mononuclear Cells - PBMCs, or purified NK cells)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Calcein-AM

-

This compound

-

96-well U-bottom plates

-

Fluorometer

Procedure:

-

Target Cell Preparation:

-

Culture target cells to a healthy, logarithmic growth phase.

-

Wash the cells twice with PBS.

-

Resuspend the cells at 1 x 10^6 cells/mL in serum-free RPMI-1640.

-

Add Calcein-AM to a final concentration of 10 µM.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells three times with complete RPMI-1640 medium to remove excess Calcein-AM.

-

Resuspend the labeled target cells at 2 x 10^5 cells/mL in complete RPMI-1640.

-

-

Effector Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Alternatively, purify NK cells from PBMCs using a negative selection kit.

-

Wash the effector cells and resuspend them in complete RPMI-1640 at various concentrations to achieve the desired Effector:Target (E:T) ratios (e.g., 10:1, 25:1, 50:1).

-

-

Assay Setup:

-

Add 50 µL of the labeled target cell suspension (10,000 cells) to each well of a 96-well U-bottom plate.

-

Add 50 µL of the effector cell suspension to the appropriate wells to achieve the desired E:T ratios.

-

Prepare wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).

-

Add 50 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) or vehicle control to the respective wells. The final volume in each well should be 200 µL.

-

-

Incubation and Measurement:

-

Centrifuge the plate at 200 x g for 2 minutes to facilitate cell-cell contact.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully transfer 100 µL of the supernatant from each well to a new 96-well black plate.

-

Measure the fluorescence of the released Calcein in the supernatant using a fluorometer with excitation at ~495 nm and emission at ~515 nm.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

In Vivo Murine Tumor Model with Combination Radiotherapy

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with radiotherapy in a syngeneic mouse tumor model.

Materials:

-

Syngeneic mouse tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma)

-

6-8 week old female BALB/c or C57BL/6 mice

-

This compound

-

Small animal irradiator

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest tumor cells from culture and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/mL.

-

Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the right flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

-

Treatment Groups:

-

Randomize the mice into the following treatment groups (n=8-10 mice per group):

-

Vehicle control (e.g., PBS)

-

This compound alone

-

Radiotherapy alone

-

This compound in combination with Radiotherapy

-

-

-

Treatment Administration:

-

This compound: Administer this compound systemically (e.g., intraperitoneal or intravenous injection) at a predetermined dose (e.g., 1 mg/kg) on a specified schedule (e.g., every other day for one week).

-

Radiotherapy: On a designated day after tumor implantation, irradiate the tumors with a single dose of radiation (e.g., 10 Gy) using a small animal irradiator. The rest of the mouse's body should be shielded.

-

Combination Therapy: Administer this compound according to its schedule, with the radiotherapy being delivered at a specific time point relative to the this compound administration (e.g., 24 hours after the first dose of this compound).

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the experiment.

-

At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each treatment group over time.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in tumor growth between the treatment groups.

-

Concluding Remarks

This compound is a promising TLR7/8 agonist with significant potential in cancer immunotherapy. The provided application notes and protocols offer a foundation for researchers to explore its efficacy in various preclinical models. It is recommended that researchers perform initial dose-response studies to determine the optimal concentrations of this compound for their specific cancer cell lines and experimental setups. Further investigations into the detailed molecular mechanisms and the identification of predictive biomarkers will be crucial for the clinical translation of this compound-based immunotherapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Application of toll-like receptors (TLRs) and their agonists in cancer vaccines and immunotherapy [frontiersin.org]